Stereochemical Differentiation for Analytical Resolution
The trans configuration of this compound, formally (4R,5R)-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one, distinguishes it from its cis-isomer (CAS 116857-04-6) and other diastereomers. This stereochemical difference is the primary driver of its unique physical and analytical properties, which are essential for its role as a reference standard [1]. The precise stereochemistry is a defining characteristic that differentiates it from non-specified or cis- analogs .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (4R,5R) or trans configuration |
| Comparator Or Baseline | Cis-isomer: (4R,5S)-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 116857-04-6) |
| Quantified Difference | Different diastereomer with distinct spatial arrangement |
| Conditions | Structural analysis |
Why This Matters
Stereochemistry directly impacts chromatographic retention time and resolution in HPLC methods, making trans-specific material essential for accurate analytical method development and impurity quantification in pharmaceutical quality control.
- [1] SynZeal Research. (n.d.). Olmesartan Impurity 9 Product Page. View Source
